tert-Butyl 2-(((6-methoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

Description

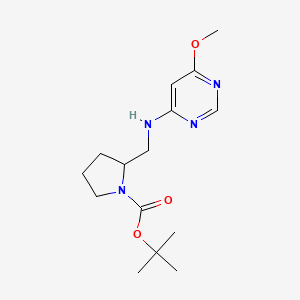

This compound features a pyrrolidine core substituted at position 1 with a tert-butyl carbamate group and at position 2 with an aminomethyl linker to a 6-methoxypyrimidin-4-yl moiety.

Properties

IUPAC Name |

tert-butyl 2-[[(6-methoxypyrimidin-4-yl)amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-7-5-6-11(19)9-16-12-8-13(21-4)18-10-17-12/h8,10-11H,5-7,9H2,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPVCUXJCRDHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CNC2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 2-(((6-methoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the methoxypyrimidinyl group. The reaction conditions often include the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(((6-methoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

- Antitumor Activity : Research indicates that this compound may exhibit antitumor properties, particularly against specific cancer cell lines. Its structural similarity to known anticancer agents suggests potential efficacy in targeting cancer pathways.

- Anti-inflammatory Properties : Preliminary studies have shown that tert-butyl 2-(((6-methoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate may inhibit the NLRP3 inflammasome, a critical mediator in inflammatory responses. This inhibition could lead to reduced levels of pro-inflammatory cytokines such as IL-1β, making it a candidate for treating inflammatory conditions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation : The methoxy group can be oxidized to form aldehydes or acids.

- Reduction : The pyrimidine ring can be reduced under specific conditions, providing further derivatives for research.

In Vitro Studies

In vitro experiments have demonstrated the compound's cytotoxic effects on various cancer cell lines, with notable activity against leukemia cells. A summary of key findings from these studies is presented below:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | P388 Murine Leukemia | 15 | Induction of apoptosis |

| Study B | HCT116 Colon Cancer | 20 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((6-methoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidinyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Core Heterocycle Comparison

- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine (5-membered) ring imposes greater conformational rigidity compared to piperidine (6-membered) in ’s compound. This rigidity may enhance binding specificity in enzyme interactions .

- Pyrimidine vs. Pyridine : The pyrimidine ring in the target compound offers two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to pyridine derivatives (e.g., ’s compound). Pyrimidines are often prioritized in kinase inhibitors for ATP-binding pocket interactions .

Substituent Effects

- Methoxy vs.

- Aminomethyl vs. Ether Linkers: The aminomethyl linker in the target compound introduces a basic nitrogen, enhancing solubility and enabling protonation at physiological pH. Ether linkers (e.g., ) reduce nucleophilicity but improve hydrolytic stability .

Functional Group Impact

- Carbamate Protection : All compounds feature tert-butyl carbamate groups, which protect amines during synthesis. Deprotection under acidic conditions generates primary amines for downstream reactivity .

- Halogenated Derivatives : ’s iodo-substituted compound may serve as a precursor for cross-coupling reactions, whereas ’s chloro group could facilitate nucleophilic substitution .

Biological Activity

tert-Butyl 2-(((6-methoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate, with CAS No. 1353989-81-7, is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, structure–activity relationships (SAR), and relevant case studies associated with this compound.

- Molecular Formula: C₁₅H₂₄N₄O₃

- Molecular Weight: 308.38 g/mol

- Purity: Specific purity not provided; typically stored at 2-8°C in a dry environment.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those structurally related to this compound. For instance, certain pyrimidine derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. In vitro assays demonstrated that these compounds could suppress COX-2 activity with IC₅₀ values comparable to established anti-inflammatory drugs such as celecoxib .

Table 1: Comparison of COX Inhibition by Pyrimidine Derivatives

Anticancer Activity

The potential anticancer effects of this compound have been investigated through various in vitro studies. Compounds with similar structural motifs have exhibited cytotoxic effects against several cancer cell lines, including P388 murine leukemia cells and HCT116 human colon cancer cells . The presence of the pyrimidine ring is crucial for enhancing these activities.

Case Study: Antitumor Activity

In a study evaluating various pyrimidine derivatives, one compound demonstrated significant cytotoxicity against the P388 cell line with an IC₅₀ value indicative of its potential as an antitumor agent. This suggests that this compound may share similar properties .

Structure–Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the pharmacological properties of pyrimidine derivatives. Modifications to the pyrimidine ring and side chains can significantly influence biological activity. For example, substituents at specific positions on the pyrimidine ring have been correlated with enhanced COX inhibition and cytotoxicity .

Table 2: Structure–Activity Relationships of Pyrimidine Derivatives

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(((6-methoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a pyrrolidine derivative (e.g., tert-butyl pyrrolidine-1-carboxylate) with a 6-methoxypyrimidin-4-ylamine intermediate under basic conditions. Optimization includes:

- Temperature control : Reactions often proceed at 20–45°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents like THF or DMF enhance solubility, while additives like LiCl may improve coupling efficiency .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane yields high purity (>95%) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify protons on the pyrrolidine ring (δ ~3.0–4.0 ppm) and methoxy groups (δ ~3.8 ppm). Pyrimidine ring protons appear as distinct doublets (δ ~6.5–8.5 ppm) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 351.18; observed 351.18) .

- IR spectroscopy : Detect carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Avoid exposure to moisture or strong oxidizing agents, which may degrade the tert-butoxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can:

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Use HPLC (≥98% purity) and LC-MS to rule out impurities .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (7.4 vs. 6.5) .

- Stereochemical effects : Verify enantiopurity via chiral chromatography, as pyrrolidine stereochemistry impacts target binding .

Q. How can researchers design derivatives to improve solubility without compromising bioactivity?

- Methodological Answer : Structural modifications include:

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodological Answer : Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.